2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine
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Overview
Description
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine is a fluorinated organic compound with the molecular formula C7H4F6N2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine typically involves the reaction of 2,3,6-trifluoro-4-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
2,3,6-Trifluoro-4-(trifluoromethyl)phenylhydrazine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance .
Properties
IUPAC Name |
[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQFRDAQGXAYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)NN)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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